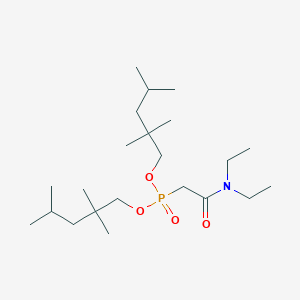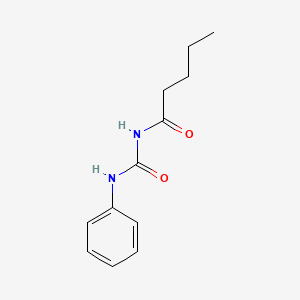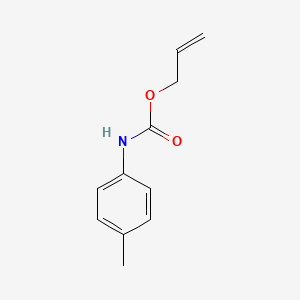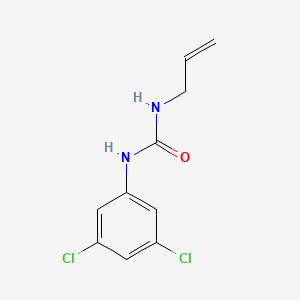
N,N'-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N,N'-Bis(3,4-diméthoxybenzylidène)-1,4-phénylène-diamine est un composé de base de Schiff dérivé de la condensation de la 3,4-diméthoxybenzaldéhyde et de la 1,4-phénylène-diamine. Les bases de Schiff sont connues pour leur large éventail d'applications dans divers domaines en raison de leurs propriétés chimiques uniques, notamment leur capacité à former des complexes stables avec les ions métalliques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du N,N'-Bis(3,4-diméthoxybenzylidène)-1,4-phénylène-diamine implique généralement la réaction de condensation entre la 3,4-diméthoxybenzaldéhyde et la 1,4-phénylène-diamine. La réaction est généralement réalisée dans un solvant organique tel que l'éthanol ou le méthanol sous reflux. Le mélange réactionnel est chauffé pour favoriser la formation de la base de Schiff, puis le produit est isolé par filtration et recristallisation .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : Le N,N'-Bis(3,4-diméthoxybenzylidène)-1,4-phénylène-diamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir les groupes imines (-C=N-) en groupes amines (-C-NH-).
Substitution : Les groupes méthoxy (-OCH3) sur les cycles benzéniques peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que les halogénures ou les amines peuvent être utilisés en conditions basiques ou acides.
Produits majeurs :
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Amines correspondantes.
Substitution : Dérivés substitués avec différents groupes fonctionnels remplaçant les groupes méthoxy.
Applications De Recherche Scientifique
Le N,N'-Bis(3,4-diméthoxybenzylidène)-1,4-phénylène-diamine a plusieurs applications en recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action du N,N'-Bis(3,4-diméthoxybenzylidène)-1,4-phénylène-diamine dépend en grande partie de sa capacité à former des complexes avec des ions métalliques. Ces complexes peuvent interagir avec des molécules biologiques, inhibant potentiellement les enzymes ou perturbant les processus cellulaires. Les groupes imines (-C=N-) dans la base de Schiff peuvent se coordonner avec des ions métalliques, modifiant leurs propriétés électroniques et leur réactivité .
Composés similaires :
- N,N'-Bis(3,4-diméthoxybenzylidène)-2,2-diméthylpropane-1,3-diamine
- N,N'-Bis(3,4-diméthoxybenzylidène)butane-1,4-diamine
- N,N'-Bis(2,3-diméthoxybenzylidène)-1,2-diaminoéthane
Comparaison : Le N,N'-Bis(3,4-diméthoxybenzylidène)-1,4-phénylène-diamine est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence de groupes méthoxy sur les cycles benzéniques et le squelette de 1,4-phénylène-diamine. Ces éléments structurels influencent sa réactivité chimique et sa capacité à former des complexes stables avec les ions métalliques, le distinguant d'autres bases de Schiff similaires .
Mécanisme D'action
The mechanism of action of N,N’-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The imine groups (-C=N-) in the Schiff base can coordinate with metal ions, altering their electronic properties and reactivity .
Comparaison Avec Des Composés Similaires
- N,N’-Bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine
- N,N’-Bis(3,4-dimethoxybenzylidene)butane-1,4-diamine
- N,N’-Bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane
Comparison: N,N’-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine is unique due to its specific structural features, such as the presence of methoxy groups on the benzene rings and the 1,4-phenylenediamine backbone. These structural elements influence its chemical reactivity and ability to form stable complexes with metal ions, distinguishing it from other similar Schiff bases .
Propriétés
Numéro CAS |
122904-08-9 |
|---|---|
Formule moléculaire |
C24H24N2O4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-N-[4-[(3,4-dimethoxyphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C24H24N2O4/c1-27-21-11-5-17(13-23(21)29-3)15-25-19-7-9-20(10-8-19)26-16-18-6-12-22(28-2)24(14-18)30-4/h5-16H,1-4H3 |
Clé InChI |
AOJIIZRJWDDLJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)


![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)




![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
